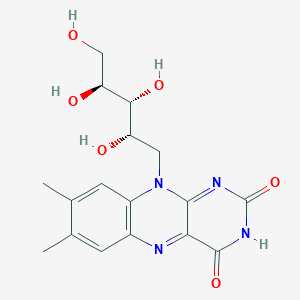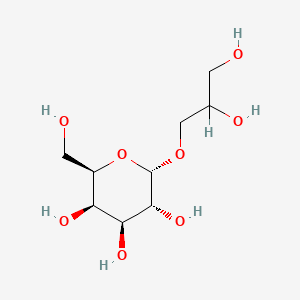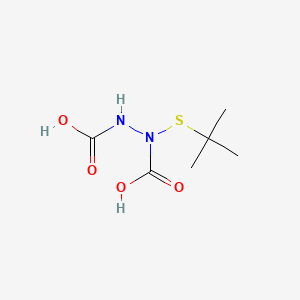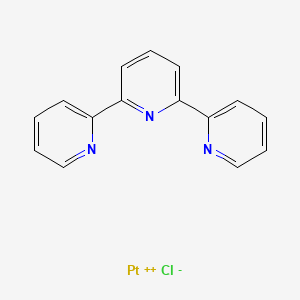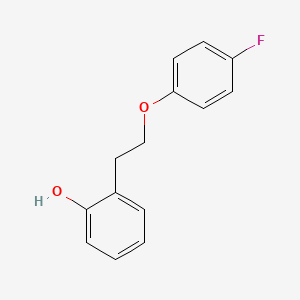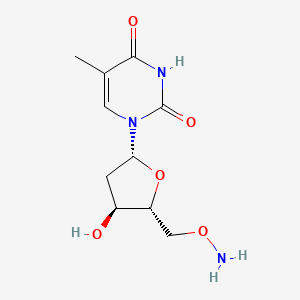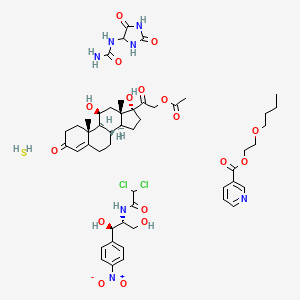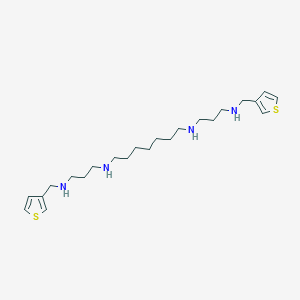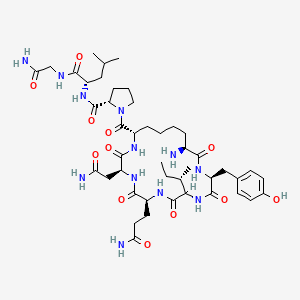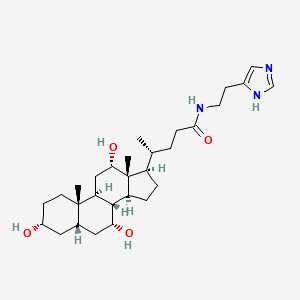
6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing the spirobichroman structure, such as 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman, involves complex organic synthesis techniques. Notably, the preparation of spirobichroman-containing diether anhydride, a related compound, was achieved through nucleophilic nitrodisplacement followed by alkaline hydrolysis and dehydration processes. This synthesis pathway is indicative of the methods used to create compounds with the spirobichroman structure, emphasizing the role of nucleophilic substitution and careful control of reaction conditions to obtain the desired spirobichroman derivatives with high purity and yield (Hsiao & Yang, 1997).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to this compound reveals intricate arrangements of atoms and bonds, leading to unique physical and chemical properties. For instance, a study on a closely related compound, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane, provided insights into its crystal and molecular structure, demonstrating the significance of hydrogen bonding and the spiro linkage in determining the supramolecular architecture and melting point of such compounds (Bjork, Brostrom, & Whitcomb, 1997).
Chemical Reactions and Properties
Chemical reactions involving spirobichroman derivatives are complex and can lead to a wide range of products depending on the reactants and conditions employed. The reactivity of the spirobichroman unit within these compounds is influenced by its electronic and steric properties, which can be leveraged to synthesize polymers with specific characteristics. For example, the conversion of spirobichroman derivatives into poly(ether imide)s involves ring-opening polyaddition followed by thermal cyclization, highlighting the versatility of these compounds in polymer synthesis (Hsiao, Yang, & Yang, 1997).
Physical Properties Analysis
The physical properties of spirobichroman-containing compounds, such as thermal stability and solubility, are critical for their application in materials science. Studies have shown that poly(ether imide)s derived from spirobichroman units exhibit high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications (Hsiao & Yang, 1997).
Chemical Properties Analysis
The chemical properties of spirobichroman derivatives, such as reactivity and interactions with other molecules, are fundamentally important for understanding their behavior in various applications. The synthesis of polyimides from spirobichroman derivatives, for example, underscores the reactivity of these compounds in forming high-molecular-weight polymers with desirable mechanical and thermal properties (Hsiao, Yang, & Yang, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Polyimides
The spirobichroman structure has been utilized in the synthesis of novel polyimides. Hsiao et al. (1997) explored the synthesis of high molecular weight poly(ether imide)s using spirobichroman diether anhydride (SBCDA). These polyimides demonstrated solubility in various organic solvents, could be cast into transparent, flexible films, and showed excellent thermal stability with no significant decomposition below 420°C (Hsiao & Yang, 1997). Additionally, a range of polyamides and poly(amide-imide)s were prepared using a similar methodology, which also displayed remarkable solubility and thermal properties (Hsiao, Yang, & Yang, 1997).
Application in Gas Permeation Properties
Spirobichroman-based polymers have been investigated for their potential in gas separation applications. Fritsch et al. (2011) synthesized polymers from 6,6',7,7'-tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman, observing that they exhibit enhanced selectivity for certain gas pairs, albeit with lower permeability values compared to other polymers. These findings indicate potential applications in gas or vapor separations relying on solubility selectivity (Fritsch et al., 2011).
Development of Organosoluble Polyimide/Clay Hybrids
The integration of spirobichroman-based polyimides with clay minerals like montmorillonite or synthetic mica has been researched by Hsiao et al. (2001). These hybrids demonstrated improved thermal stability and decreased thermal expansion coefficients, suggesting their potential in advanced material applications (Hsiao, Liou, & Chang, 2001).
Role in Chain Packing and Gas Transport Performance
The influence of spirobichroman-based polyimides on chain packing and gas transport performance was examined by Wang et al. (2021). They found that the substituents in the spirobichroman-based polyimides significantly affected their gas separation performance, highlighting the importance of molecular design in developing efficient gas separation membranes (Wang et al., 2021).
Optical Activity and Molecular Structure Studies
Research on the optical activity and molecular structure of related spiro compounds, such as bis-1,1′-spiroindanes, which share structural similarities with this compound, has been conducted. Hagishita et al. (1971) investigated the optical resolution and absolute configuration of these compounds, providing insights into the stereochemistry and optical properties of spiro compounds (Hagishita et al., 1971).
Enhanced Photoresponse in Excitonic Solar Cells
The potential of spiro-linked molecules in excitonic solar cells has been explored. Driscoll et al. (2010) demonstrated that a spiro-linked molecule enhanced the spectral response and power conversion efficiency in solid-state excitonic solar cells, showcasing the utility of such structures in photovoltaic applications (Driscoll et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-6,6',7,7'-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-19(2)9-21(26-17-7-15(24)13(22)5-11(17)19)10-20(3,4)12-6-14(23)16(25)8-18(12)27-21/h5-8,22-25H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUGPQFFJXSTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C3O2)O)O)(C)C)OC4=CC(=C(C=C41)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325613 | |
| Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32737-35-2 | |
| Record name | 32737-35-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




